![molecular formula C20H21N3O5 B2627133 N-(3,4-dimethoxyphenethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide CAS No. 899752-38-6](/img/structure/B2627133.png)
N-(3,4-dimethoxyphenethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as FPL 64176, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyridazine family and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Cardiotonic Properties : The compound N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide, closely related to the queried chemical, was identified as a potent positive inotrope in dogs. This indicates its potential use in cardiac therapies (Robertson et al., 1986).
Carcinogenic Properties : Studies on structurally related 5-nitrofurans and 4-nitrobenzenes, including compounds like N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide, have shown a high incidence of lymphocytic leukemia and forestomach tumors in animal models, suggesting potential carcinogenic risks (Cohen et al., 1973).
Analgesic and Anti-Inflammatory Activities : A series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides were synthesized and evaluated for their analgesic and anti-inflammatory activities, showing higher potency than aspirin in certain tests (Doğruer & Şahin, 2003).
Antimicrobial Properties : Novel bis-α,β-unsaturated ketones and related compounds, including derivatives of the queried chemical structure, were synthesized and evaluated for their antimicrobial activities (Altalbawy, 2013).
Pharmaceutical Market Relevance : A study discussing the pharmaceutical market indicated the relevance of Pyridazino(4,5-b)indole-1-acetamide compounds, which are structurally similar to the queried compound, in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).
Mechanism of Action
Target of Action
The primary target of the compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, also known as VU0497682-1, is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a proton-dependent antiporter responsible for loading monoamine neurotransmitters into synaptic vesicles .
Mode of Action
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide interacts with VMAT2 at a central binding site, locking VMAT2 in an occluded conformation . This interaction provides a mechanistic basis for non-competitive inhibition .
Biochemical Pathways
The action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide affects the monoaminergic system, which includes the serotonergic, dopaminergic, and noradrenergic pathways . By inhibiting VMAT2, the compound disrupts the packaging of monoamine neurotransmitters into synaptic vesicles, thereby affecting the release of these neurotransmitters .
Result of Action
The molecular and cellular effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide’s action involve the disruption of monoamine neurotransmitter release . This can lead to changes in neurotransmission, potentially affecting various physiological processes and behaviors regulated by the monoaminergic system .
Action Environment
Environmental factors such as pH could influence the action, efficacy, and stability of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide. For instance, the proton gradient across the vesicular membrane, generated by the vesicular H±ATPase, is crucial for the transport activity of VMAT2 . Therefore, changes in intravesicular or cytosolic pH could potentially affect the compound’s ability to inhibit VMAT2.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-17-7-5-14(12-18(17)27-2)9-10-21-19(24)13-23-20(25)8-6-15(22-23)16-4-3-11-28-16/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUWWHSIICOAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.